2,2,2-Trifluoro-1-(p-tolyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(p-tolyl)ethanol is an organic compound with the molecular formula C9H9F3O . It is also known as 4’-methyl-1-phenyl-2,2,2-trifluoroethanol .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol involves the use of 4-methyl-benzaldehyde and TMSCF3 in tetrahydrofuran (THF) at 0° C . Tetrabutylammonium fluoride is added to this mixture, which is then warmed up to room temperature and stirred for 4 hours. The reaction mixture is treated with 1N HCl and stirred overnight. The product is extracted with ethyl acetate and the organic layer is separated and dried over sodium sulfate. The organic solvent is then evaporated to yield 1- (4-methylphenyl)-2,2,2-trifluoro-ethanol .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanol is represented by the InChI code: 1S/C9H9F3O/c1-6-2-4-7 (5-3-6)8 (13)9 (10,11)12/h2-5,8,13H,1H3 . The compound has a molecular weight of 190.17 .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(p-tolyl)ethanol is a colorless to light yellow liquid or semi-solid . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.278 mg/ml .Scientific Research Applications
Kinetic Resolution
2,2,2-Trifluoro-1-aryl ethanol, a category that includes 2,2,2-Trifluoro-1-(p-tolyl)ethanol, has been studied for its kinetic resolution. Xu et al. (2009) investigated the nonenzymatic kinetic resolution of this compound using (R)-benzotetramisole as a catalyst, demonstrating its applicability in preparing enantiomerically pure forms of the compound or its iso-butyrate derivatives (Qing Xu et al., 2009).
Lipase-Catalyzed Optical Resolution
Kato et al. (1995) achieved the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols by lipase-catalyzed enantioselective acetylation. This study highlighted the influence of structural variations on the reactivity and enantioselectivity in the resolution process (Katsuya Kato et al., 1995).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGOJDJKXEXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324107 | |
Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(p-tolyl)ethanol | |
CAS RN |
446-65-1 | |
Record name | 4-Methyl-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 446-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.